![molecular formula C17H15FN4O2S B2991758 4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione CAS No. 691391-01-2](/img/structure/B2991758.png)
4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione is a useful research compound. Its molecular formula is C17H15FN4O2S and its molecular weight is 358.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Experimental and Theoretical Analysis
- Intermolecular Interactions and Crystal Structures:
- The study by Shukla, R. et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, focusing on their intermolecular interactions and crystal structures. The insights into the nature of these interactions were deepened through electrostatic potential evaluations.
Biological and Pharmacological Properties
- Antifungal Drug Characterization and Enzyme Inhibition Efficacy:
- Wu, S. et al. (2019) investigated 4-amino-5-substituent-1,2,4-triazole-3-thione Schiff bases for their antifungal properties and enzyme inhibition efficacy. The study highlighted their potential as antifungal compounds, especially against plant fungi.
Chemical Characterization and Molecular Analysis
- Molecular Configuration and Hydrogen Bond Analysis:
- The research by Wu, J. Y. et al. (2001) analyzed the molecular configuration of a triazole-3-thione derivative, focusing on its intramolecular and intermolecular hydrogen bonds.
Synthesis and Application in Drug Development
Microwave-Assisted Synthesis for Analgesic Potential:
- A study by Zaheer, M. et al. (2021) reported the microwave-assisted synthesis of triazole-thione derivatives for evaluating their in vivo analgesic activity. This underscores the potential of these compounds in drug development.
Antibacterial and Antitubercular Activities:
- The work of Godhani, D. et al. (2015) synthesized a series of triazole derivatives and evaluated them for antibacterial and antitubercular activities, indicating their potential use in treating bacterial and tuberculosis infections.
Chemical Properties and Interactions
- Crystal Structures and Copper(I) Complexes:
- Research by Ghassemzadeh, M. et al. (2005) focused on the crystal structures of 1,2,4‐triazole-based Schiff‐bases and their Copper(I) complexes, contributing to the understanding of metal-organic frameworks and potential catalytic applications.
Corrosion Inhibition
- Inhibition Performance in Acidic Medium:
- The study by Bentiss, F. et al. (2009) investigated the corrosion inhibition performance of a triazole derivative in an acidic environment, highlighting its potential as a corrosion inhibitor.
Crystallographic and Molecular Docking Studies
- Molecular Docking Studies for Enzyme Inhibition:
- The molecular docking studies conducted by Karayel, A. (2021) on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provide insights into the anti-cancer properties and potential drug development applications.
Sensor Applications
- Aniline Recognition Sensor:
- The paper by Kumar, M. S. et al. (2011) developed a triazole-based Schiff base sensor for detecting toxic aromatic amines, showcasing its potential use in environmental monitoring and safety applications.
Propriétés
IUPAC Name |
4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-23-16-8-12(9-20-22-11-19-21-17(22)25)6-7-15(16)24-10-13-4-2-3-5-14(13)18/h2-9,11H,10H2,1H3,(H,21,25)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWNAEZXVSRHED-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B2991675.png)

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2991678.png)
![N-[(5-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991679.png)
![3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2991680.png)
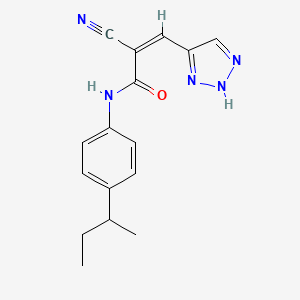
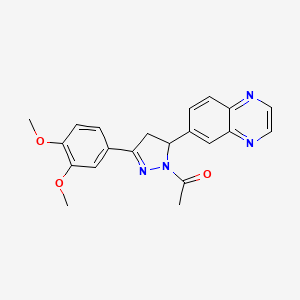

![4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde](/img/structure/B2991691.png)
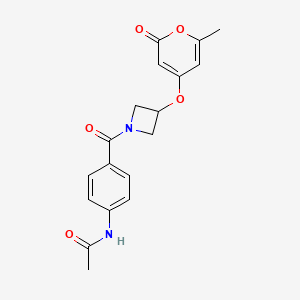
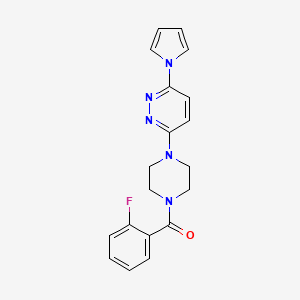
![(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(6-chloropyridin-3-yl)-3-hydroxyprop-2-enenitrile](/img/structure/B2991695.png)
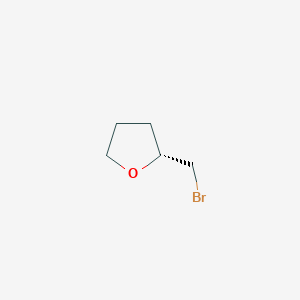
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)
